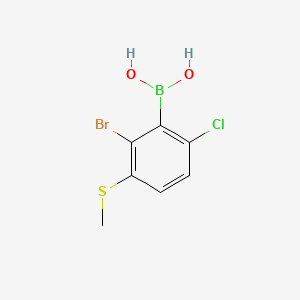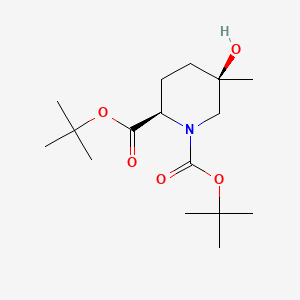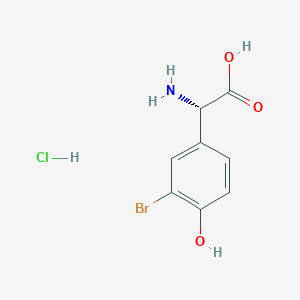![molecular formula C6H4N2OS B14023797 Imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B14023797.png)
Imidazo[2,1-b]thiazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[2,1-b]thiazole-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused imidazole and thiazole rings, which contribute to its unique chemical properties and biological activities. The presence of the aldehyde group at the 3-position further enhances its reactivity, making it a valuable intermediate in various synthetic pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with α-haloketones, followed by cyclization and oxidation steps. For instance, the cyclization of 2-aminothiazole with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions produces the desired imidazo[2,1-b]thiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. A modern industrial method includes the use of a three-reactor multistage system, where the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid is carried out, followed by dehydration and cyclization steps .
化学反応の分析
Types of Reactions: Imidazo[2,1-b]thiazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Imidazo[2,1-b]thiazole-3-carboxylic acid.
Reduction: Imidazo[2,1-b]thiazole-3-methanol.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives depending on the nucleophile used.
科学的研究の応用
Imidazo[2,1-b]thiazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties
Medicine: Imidazo[2,1-b]thiazole derivatives have shown promise as therapeutic agents for treating diseases such as tuberculosis and cancer
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
作用機序
The mechanism of action of imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Imidazo[2,1-b]thiazole-3-carbaldehyde can be compared with other similar heterocyclic compounds:
特性
分子式 |
C6H4N2OS |
|---|---|
分子量 |
152.18 g/mol |
IUPAC名 |
imidazo[2,1-b][1,3]thiazole-3-carbaldehyde |
InChI |
InChI=1S/C6H4N2OS/c9-3-5-4-10-6-7-1-2-8(5)6/h1-4H |
InChIキー |
GOIRSMLEESJUCG-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=CSC2=N1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate](/img/structure/B14023765.png)




